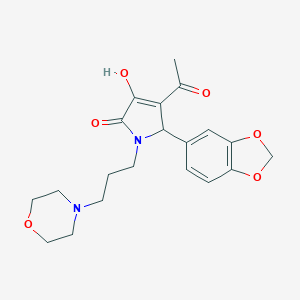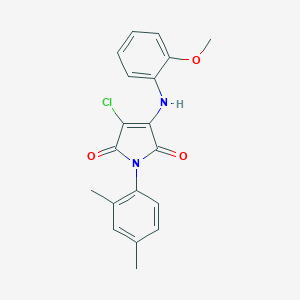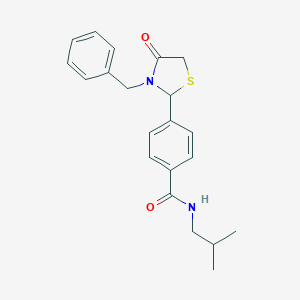
4-ACETYL-5-(1,3-BENZODIOXOL-5-YL)-3-HYDROXY-1-(3-MORPHOLINOPROPYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ACETYL-5-(1,3-BENZODIOXOL-5-YL)-3-HYDROXY-1-(3-MORPHOLINOPROPYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound that features a pyrrolone core, a benzodioxole moiety, and a morpholine substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-ACETYL-5-(1,3-BENZODIOXOL-5-YL)-3-HYDROXY-1-(3-MORPHOLINOPROPYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolone Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Benzodioxole Moiety: This step might involve a coupling reaction using a benzodioxole derivative.
Attachment of the Morpholine Substituent: This can be done through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group.
Reduction: Reduction reactions might target the carbonyl group in the acetyl moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzodioxole and morpholine sites.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It might serve as a ligand in catalytic reactions.
Biology
Biological Activity: The compound could be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine
Drug Development: It may be investigated as a lead compound for the development of new pharmaceuticals.
Industry
Material Science: The compound could be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-ACETYL-5-(1,3-BENZODIOXOL-5-YL)-3-HYDROXY-1-(3-MORPHOLINOPROPYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-ACETYL-5-(1,3-BENZODIOXOL-5-YL)-3-HYDROXY-1-(3-MORPHOLINOPROPYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE: shares structural similarities with other pyrrolone derivatives, benzodioxole-containing compounds, and morpholine-substituted molecules.
Uniqueness
Structural Features: The combination of the pyrrolone core, benzodioxole moiety, and morpholine substituent makes this compound unique.
Functional Properties: Its specific functional groups and overall structure may confer unique chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C20H24N2O6 |
|---|---|
Molekulargewicht |
388.4g/mol |
IUPAC-Name |
3-acetyl-2-(1,3-benzodioxol-5-yl)-4-hydroxy-1-(3-morpholin-4-ylpropyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C20H24N2O6/c1-13(23)17-18(14-3-4-15-16(11-14)28-12-27-15)22(20(25)19(17)24)6-2-5-21-7-9-26-10-8-21/h3-4,11,18,24H,2,5-10,12H2,1H3 |
InChI-Schlüssel |
VEAKSCPELCXKSI-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC3=C(C=C2)OCO3)CCCN4CCOCC4)O |
Kanonische SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC3=C(C=C2)OCO3)CCCN4CCOCC4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3,5-dichloro(phenylsulfonyl)anilino]-N-(3-methoxypropyl)acetamide](/img/structure/B417270.png)

![2-[N-(benzenesulfonyl)-3-chloro-2-methylanilino]-N-(2-phenylethyl)acetamide](/img/structure/B417272.png)
![2-{2-methoxy-5-methyl[(4-methylphenyl)sulfonyl]anilino}-N-(2-phenylethyl)acetamide](/img/structure/B417277.png)


![2-[2,4-dichloro(phenylsulfonyl)anilino]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B417281.png)
![N-(sec-butyl)-2-[({2-nitrophenyl}sulfonyl)anilino]acetamide](/img/structure/B417284.png)
![2-[3,5-dichloro(phenylsulfonyl)anilino]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B417285.png)

![N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B417287.png)
![2-[2-ethoxy(methylsulfonyl)anilino]-N-(2-methoxyethyl)acetamide](/img/structure/B417288.png)
![2-[({3-nitro-4-methylphenyl}sulfonyl)-4-methoxyanilino]-N-isobutylacetamide](/img/structure/B417289.png)
![2-[4-nitro(phenylsulfonyl)anilino]-N-(3-methoxypropyl)acetamide](/img/structure/B417290.png)
